molecular formula C19H18N4O2S B11082375 N-[4-(2-{[4-(acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide

N-[4-(2-{[4-(acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide

Cat. No.: B11082375
M. Wt: 366.4 g/mol
InChI Key: KRVFUPXMNZLEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{2-[(4-ACETAMIDOPHENYL)AMINO]-13-THIAZOL-4-YL}PHENYL)ACETAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an acetamidophenyl group, which is a derivative of acetanilide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(4-ACETAMIDOPHENYL)AMINO]-13-THIAZOL-4-YL}PHENYL)ACETAMIDE typically involves the reaction of 4-acetamidophenylamine with thiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(4-ACETAMIDOPHENYL)AMINO]-13-THIAZOL-4-YL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-{2-[(4-ACETAMIDOPHENYL)AMINO]-13-THIAZOL-4-YL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{2-[(4-ACETAMIDOPHENYL)AMINO]-13-THIAZOL-4-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{2-[(4-ACETAMIDOPHENYL)AMINO]-13-THIAZOL-4-YL}PHENYL)ACETAMIDE is unique due to its thiazole ring, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[4-[2-(4-acetamidoanilino)-1,3-thiazol-4-yl]phenyl]acetamide

InChI

InChI=1S/C19H18N4O2S/c1-12(24)20-15-5-3-14(4-6-15)18-11-26-19(23-18)22-17-9-7-16(8-10-17)21-13(2)25/h3-11H,1-2H3,(H,20,24)(H,21,25)(H,22,23)

InChI Key

KRVFUPXMNZLEJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.